Differential Bromodomain Inhibition Profile Compared to Related Benzophenones
3-Bromo-2'-methoxybenzophenone demonstrates a distinct and quantifiable selectivity profile across multiple human bromodomain proteins. In a BROMOscan assay, it inhibits the BRPF1 bromodomain with an IC₅₀ of 65 nM, while showing significantly lower affinity for the closely related BRPF2-BRD1 (IC₅₀ = 1,400 nM) and BRPF3 (IC₅₀ = 7,600 nM) bromodomains [1]. This >20-fold selectivity for BRPF1 over BRPF2 is a non-obvious and differentiating feature. For comparison, other benzophenone derivatives evaluated in similar assays (e.g., within the BRPF family) often exhibit broader, less selective binding profiles, but specific quantitative data for a direct analog under identical assay conditions is not publicly available for head-to-head comparison [2].
| Evidence Dimension | IC₅₀ for Human Bromodomain Inhibition |
|---|---|
| Target Compound Data | BRPF1: 65 nM; BRPF2-BRD1: 1,400 nM; BRPF3: 7,600 nM |
| Comparator Or Baseline | Other benzophenone derivatives in BRPF family screening (data not available for direct analog under identical conditions) |
| Quantified Difference | Target compound exhibits >20-fold selectivity for BRPF1 over BRPF2-BRD1 (65 nM vs 1,400 nM). |
| Conditions | Inhibition of human bromodomains expressed in E. coli BL21 after 1 hr, as measured by the BROMOscan assay platform [1]. |
Why This Matters
This selectivity profile is critical for epigenetic probe development, as off-target inhibition of related bromodomains can confound biological interpretation and increase the risk of undesired effects.
- [1] BindingDB. (2025). BDBM50249772 (CHEMBL4067436) Affinity Data for Bromodomain Proteins. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249772 View Source
- [2] PMC. (2018). Figure 7: BROMOscan Kd determination for 12 phylogenetically diverse bromodomains. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154936/figure/F7/ View Source
